2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carbonitrile is an organic compound belonging to the class of pyridinylpyrimidines These compounds are characterized by a pyridine ring linked to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carbonitrile typically involves the reaction of appropriate pyridine and pyrimidine derivatives under specific conditions. One common method involves the condensation of 2-chloro-6-methylpyridine with 4-cyanopyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding amines .
Scientific Research Applications
2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s ability to bind to these targets and alter their activity underlies its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Another pyridinylpyrimidine with similar structural features.
Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrazole ring fused to the pyrimidine ring.
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: A compound with multiple pyridine rings linked to a central pyrimidine.
Uniqueness
2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8N4 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
2-methyl-6-pyridin-4-ylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C11H8N4/c1-8-14-10(7-12)6-11(15-8)9-2-4-13-5-3-9/h2-6H,1H3 |
InChI Key |
GAIJTFJRNBTKAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C2=CC=NC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.